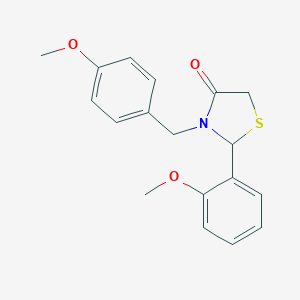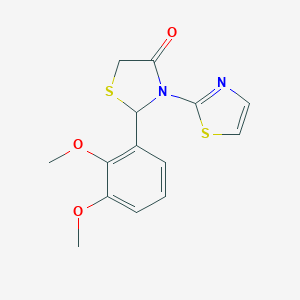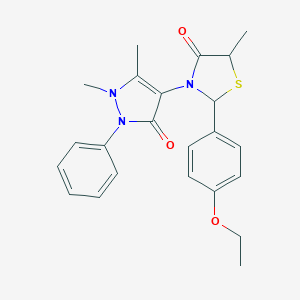![molecular formula C23H21FN4O2 B277797 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been shown to have potent inhibitory activity against PARP, with an IC50 value of 0.025 μM. It has also been shown to exhibit good selectivity for PARP over other enzymes, such as tankyrase-1 and tankyrase-2. In addition, it has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various types of cancer. However, one of the main limitations of using PARP inhibitors in cancer treatment is the potential for the development of resistance, which can limit their effectiveness over time. In addition, PARP inhibitors may also have off-target effects, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for the research and development of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide. One area of focus could be the development of combination therapies that incorporate PARP inhibitors with other treatments, such as chemotherapy or radiation therapy. Another potential area of focus could be the development of PARP inhibitors that are more selective for specific isoforms of the enzyme, which could help to reduce off-target effects. Finally, there is also potential for the development of PARP inhibitors that are more effective in overcoming resistance mechanisms, which could help to improve their long-term effectiveness in cancer treatment.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the reaction of 2-amino-5-fluorobenzotrifluoride with 3-propoxybenzoyl chloride and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of triethylamine.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This makes it a promising candidate for the treatment of various types of cancer, where the inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death.
properties
Product Name |
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide |
|---|---|
Molecular Formula |
C23H21FN4O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H21FN4O2/c1-3-11-30-19-6-4-5-16(13-19)23(29)25-20-14-22-21(12-15(20)2)26-28(27-22)18-9-7-17(24)8-10-18/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) |
InChI Key |
CTEKISNRRRYLHN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)



![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)
